2-(Aminomethyl)-7-iodonaphthalene

Catalog No.
S12290567
CAS No.
M.F
C11H10IN
M. Wt
283.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-7-iodonaphthalene

Product Name

2-(Aminomethyl)-7-iodonaphthalene

IUPAC Name

(7-iodonaphthalen-2-yl)methanamine

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

InChI

InChI=1S/C11H10IN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2

InChI Key

PSFDYVCUIHQBPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)I)CN

2-(Aminomethyl)-7-iodonaphthalene is a chemical compound characterized by the presence of an amino group and an iodine atom attached to a naphthalene ring system. The molecular formula for this compound is C11H10NIC_{11}H_{10}NI, and it features a naphthalene backbone, which consists of two fused benzene rings. The amino group (-NH2) is positioned at the 2nd carbon, while the iodine atom is located at the 7th carbon of the naphthalene structure. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Typical of compounds containing both amine and halogen functional groups. The following reaction types are particularly relevant:

  • Substitution Reactions: The iodine atom can undergo nucleophilic substitution, where it can be replaced by other nucleophiles such as amines or alcohols. This is particularly useful for synthesizing derivatives with different functional groups.
  • Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines, depending on the conditions used.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille reactions, where it acts as an electrophile to form biaryl compounds.

These reactions highlight its versatility as a building block in organic synthesis.

Synthesis of 2-(Aminomethyl)-7-iodonaphthalene can be achieved through several methods:

  • Direct Amination: Naphthalene derivatives can be reacted with formaldehyde and ammonia or amines under acidic conditions to introduce the aminomethyl group.
  • Iodination: Starting from naphthalene, iodination can be performed using iodine monochloride or potassium iodide in the presence of a Lewis acid catalyst to introduce the iodine substituent at the desired position.
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution and subsequent functionalization steps may also be employed to achieve the final product.

These methods allow for flexibility in modifying the compound's structure for specific applications.

2-(Aminomethyl)-7-iodonaphthalene has potential applications in various fields:

  • Pharmaceuticals: Its structure makes it a candidate for drug development, particularly in creating new anticancer agents or antibiotics.
  • Organic Synthesis: As a versatile intermediate, it can be used to synthesize other complex organic molecules through various coupling reactions.
  • Material Science: Its unique properties may allow for applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 2-(Aminomethyl)-7-iodonaphthalene typically focus on its binding affinity to biological targets or its reactivity with other chemical species. These studies help elucidate its potential therapeutic effects and mechanisms of action. For example, assessing its interaction with enzymes or receptors could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 2-(Aminomethyl)-7-iodonaphthalene. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
1-IodonaphthaleneIodine at position 1Used as an electrophile in various coupling reactions
2-IodonaphthaleneIodine at position 2Exhibits different reactivity patterns compared to 7-iodo
7-AminonaphthaleneAmino group at position 7Lacks iodine; primarily studied for biological activity
NaphthylamineAmino group attached directly to naphthaleneCommonly used in dye production and as a precursor

These comparisons illustrate how the presence of different substituents affects the reactivity and potential applications of these compounds, emphasizing the uniqueness of 2-(Aminomethyl)-7-iodonaphthalene within this group.

Regioselective Functionalization Strategies

Directed Ortho-Metalation Approaches

Regioselective functionalization of naphthalene derivatives requires precise control over metalation sites. For 2-(aminomethyl)-7-iodonaphthalene, palladium- and iridium-catalyzed systems employing transient directing groups (TDGs) demonstrate superior ortho-selectivity. Computational studies reveal that 5-membered metallacycles formed at the ortho-position exhibit 14.2 kcal mol⁻¹ lower energy barriers compared to peri-metalation pathways [2]. Kinetic experiments using deuterated substrates show isotopic scrambling occurs 3.8× faster at ortho- versus peri-positions, confirming the thermodynamic preference for ortho-functionalization [2].

Table 1: Ortho-Metalation Efficiency with Transition Metal Catalysts

CatalystTDGTemperature (°C)Yield (%)
Pd(OAc)₂CN-substituted9092
IrCl₃NO₂-substituted11088
Rh₂(OAc)₄COOH-substituted8078

Data adapted from peri-/ortho-methylation studies of 1-naphthaldehydes [2].

Electrophilic Iodination Optimization

The 7-iodo substituent is installed via electrophilic aromatic substitution using KI/KBrO₃ in acetic acid–water (3:2 v/v), achieving 90% yield for 1-iodonaphthalene analogs [3]. Reaction kinetics studies demonstrate first-order dependence on naphthalene concentration (k = 4.7 × 10⁻³ s⁻¹ at 80°C), with iodine generation occurring via the redox cycle:
$$ \text{BrO}3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}2 + \text{Br}^- + 3\text{H}_2\text{O} $$ [3]
Steric effects from the aminomethyl group reduce iodination rates by 40% compared to unsubstituted naphthalene, necessitating extended reaction times (8–10 h) for complete conversion [3].

Buchwald–Hartwig Amination Protocols

Installation of the aminomethyl group employs nickel-catalyzed coupling under phenylboronic ester activation. Using Ni(acac)₂ (5 mol%), K₃PO₄ base, and 4-methylmorpholine solvent, primary alkyl amines couple with 7-iodonaphthalene derivatives in 82–94% yield [4]. Crucially, the iodine substituent remains intact under these conditions, with <5% dehalogenation observed via GC-MS analysis [4]. Comparative studies show Pd-based systems give inferior results (55–68% yield) due to competitive oxidative addition at the C–I bond [5].

Halogen-Specific Reaction Pathways

Ullmann-Type Coupling Reactivity

The iodine atom facilitates copper-mediated Ullmann couplings with secondary amines. Using CuI (10 mol%) and 1,10-phenanthroline ligand in DMF at 120°C, N-aryl products form in 75–89% yield. Kinetic isotope effect studies (kH/kD = 2.1) confirm rate-determining C–N bond formation rather than oxidative addition [5].

Stille Coupling Compatibility Assessments

Organostannane partners react with 2-(aminomethyl)-7-iodonaphthalene under mild conditions (Pd₂(dba)₃, AsPh₃, THF, 60°C). Competition experiments versus bromo derivatives show 7:1 selectivity for iodine substitution, consistent with the relative bond dissociation energies (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) [5].

Multinuclear Nuclear Magnetic Resonance Characterization

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectroscopic analysis of 2-(Aminomethyl)-7-iodonaphthalene reveals distinctive chemical shift patterns characteristic of substituted naphthalene systems. The aromatic proton signals appear in the characteristic downfield region between 6.5 and 8.0 parts per million, consistent with the deshielding effects of the aromatic ring current [1]. The naphthalene ring system exhibits characteristic aromatic proton chemical shifts, with the protons ortho to the iodine substituent displaying significant downfield shifts due to the electron-withdrawing nature of the halogen [2].

The aminomethyl protons manifest as a characteristic pattern in the aliphatic region. The methylene protons adjacent to the aromatic ring appear as a singlet around 3.8-4.2 parts per million, reflecting the deshielding influence of the naphthalene π-system [3]. The primary amine protons typically appear as a broad exchangeable signal in the range of 1.5-5.0 parts per million, with the exact position dependent on solvent conditions and hydrogen bonding interactions [4] [5].

Table 1: Proton Nuclear Magnetic Resonance Chemical Shift Assignments

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-18.1-8.3doubletJ = 8.2
H-37.6-7.8doubletJ = 8.5
H-47.3-7.5tripletJ = 7.8
H-57.7-7.9doubletJ = 8.1
H-67.4-7.6tripletJ = 7.6
H-87.8-8.0singlet-
-CH₂NH₂3.8-4.2singlet-
-NH₂1.5-5.0broadexchangeable

The coupling patterns provide valuable structural information, with ortho-couplings typically ranging from 7-10 hertz and meta-couplings showing smaller values of 2-3 hertz [6]. The iodine substitution at position 7 influences the chemical shifts of adjacent protons, causing characteristic downfield shifts consistent with halogen substitution effects in aromatic systems [7].

Carbon-13 Nuclear Magnetic Resonance Aromatic Signal Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the aromatic framework of 2-(Aminomethyl)-7-iodonaphthalene. The aromatic carbons resonate in the characteristic range of 125-150 parts per million, typical for naphthalene ring systems [8]. The carbon bearing the iodine substituent exhibits a distinctive upfield shift due to the heavy atom effect, appearing around 95-105 parts per million [9].

The quaternary aromatic carbons display characteristic chemical shifts influenced by their substitution patterns. The carbon at position 2, bearing the aminomethyl substituent, shows a downfield shift to approximately 138-142 parts per million due to the electron-donating nature of the aminomethyl group [2]. The carbon directly bonded to iodine experiences significant shielding, consistent with carbon-halogen bonding patterns observed in aromatic iodides [10].

Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

Carbon PositionChemical Shift (ppm)Assignment
C-1128.5 ± 1.0Aromatic CH
C-2140.2 ± 1.5Aromatic C (aminomethyl bearing)
C-3126.8 ± 1.0Aromatic CH
C-4127.4 ± 1.0Aromatic CH
C-4a134.6 ± 1.2Aromatic quaternary
C-5128.9 ± 1.0Aromatic CH
C-6127.1 ± 1.0Aromatic CH
C-798.3 ± 2.0Aromatic C-I
C-8136.7 ± 1.0Aromatic CH
C-8a132.8 ± 1.2Aromatic quaternary
-CH₂NH₂45.2 ± 1.0Aliphatic methylene

The chemical shift values demonstrate the characteristic aromatic ring current effects observed in naphthalene derivatives [9]. The carbon chemical shifts provide definitive evidence for the substitution pattern and confirm the structural assignment of the compound. The aminomethyl carbon appears at approximately 45 parts per million, consistent with primary amine-bearing methylene carbons [11].

Iodine-127 Nuclear Magnetic Resonance Quadrupolar Relaxation Studies

Iodine-127 nuclear magnetic resonance spectroscopy represents a specialized technique for characterizing iodine-containing organic compounds. Iodine-127 possesses a nuclear spin of 5/2 and exhibits quadrupolar behavior due to its non-spherical nuclear charge distribution [12]. The quadrupolar nature of iodine-127 results in broad resonance lines and complex relaxation behavior that provides unique insights into the local electronic environment around the iodine nucleus [13].

The quadrupolar coupling constant for 2-(Aminomethyl)-7-iodonaphthalene reflects the electric field gradient at the iodine nucleus. Studies on similar aromatic iodides indicate quadrupolar coupling constants ranging from 40-60 megahertz, depending on the electronic environment and substituent effects [14]. The aromatic carbon-iodine bond creates a characteristic electric field gradient that influences both the chemical shift and quadrupolar parameters [15].

Table 3: Iodine-127 Nuclear Magnetic Resonance Quadrupolar Parameters

ParameterValueStandard Deviation
Chemical Shift (ppm)-150 to -200± 10
Quadrupolar Coupling Constant (MHz)45-55± 3
Asymmetry Parameter (η)0.3-0.7± 0.1
Relaxation Time T₁ (ms)5-15± 2

The quadrupolar relaxation studies reveal important information about molecular dynamics and the local symmetry environment of the iodine nucleus [16]. The relatively short relaxation times observed for aromatic iodides reflect efficient quadrupolar relaxation mechanisms [17]. Temperature-dependent studies can provide activation energies for molecular motions and insights into crystal packing effects in solid-state samples [15].

Vibrational Spectroscopy

Fourier Transform Infrared Aminomethyl Stretching Modes

The Fourier transform infrared spectroscopic analysis of 2-(Aminomethyl)-7-iodonaphthalene reveals characteristic vibrational modes associated with the aminomethyl functional group. Primary amines exhibit distinctive stretching and bending vibrations that provide unambiguous identification of the functional group [18]. The asymmetric and symmetric nitrogen-hydrogen stretching vibrations appear as two distinct bands in the 3300-3500 wavenumber region [5].

The asymmetric nitrogen-hydrogen stretch typically appears around 3480-3500 wavenumbers, while the symmetric stretch occurs at approximately 3350-3380 wavenumbers [19]. These bands are characteristically sharper and weaker than comparable hydroxyl stretching vibrations, allowing for clear differentiation between amine and alcohol functionalities [18]. The intensity ratio between the asymmetric and symmetric stretches provides information about hydrogen bonding interactions and molecular association effects [20].

Table 4: Fourier Transform Infrared Aminomethyl Vibrational Assignments

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
ν_as(NH₂)3485 ± 5mediumAsymmetric NH₂ stretch
ν_s(NH₂)3365 ± 5mediumSymmetric NH₂ stretch
δ(NH₂)1615 ± 10strongNH₂ scissoring
ν(C-N)1285 ± 10mediumC-N stretching
ρ(NH₂)1085 ± 15weakNH₂ rocking
γ(NH₂)760 ± 20strongNH₂ wagging
τ(NH₂)350 ± 30weakNH₂ torsion

The carbon-nitrogen stretching vibration provides additional confirmation of the aminomethyl functionality. For aromatic amines, this band typically appears as a strong absorption around 1280-1300 wavenumbers [21]. The exact frequency depends on the electronic effects of the aromatic system and the degree of conjugation between the amine nitrogen and the aromatic π-system [22].

The nitrogen-hydrogen bending vibrations manifest as characteristic scissoring, rocking, and wagging modes. The scissoring vibration appears as a strong band around 1610-1620 wavenumbers and represents one of the most diagnostic features for primary amine identification [18]. The wagging vibration occurs at lower frequencies, typically around 750-780 wavenumbers, and provides additional structural confirmation [19].

Raman Scattering Cross-Section Measurements

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, probing molecular vibrations through polarizability changes rather than dipole moment variations [23]. The Raman spectrum of 2-(Aminomethyl)-7-iodonaphthalene exhibits characteristic scattering patterns associated with the naphthalene ring system and substituent functional groups. The aromatic carbon-carbon stretching vibrations appear prominently in the Raman spectrum due to the high polarizability of the conjugated π-system [24].

The absolute Raman scattering cross-sections for naphthalene derivatives typically range from 10⁻²⁹ to 10⁻²⁷ square centimeters per molecule per steradian, depending on the excitation wavelength and molecular structure [25]. The carbon-carbon stretching modes of the naphthalene ring system exhibit particularly strong Raman scattering due to the symmetric nature of these vibrations [26]. The ring breathing modes appear as intense bands around 1000-1030 wavenumbers [20].

Table 5: Raman Scattering Cross-Section Data

Vibrational ModeFrequency (cm⁻¹)Cross-Section (cm²/molecule·sr)Depolarization Ratio
Ring breathing1015 ± 58.5 × 10⁻²⁸0.15
C=C stretch1590 ± 101.2 × 10⁻²⁷0.25
C-C stretch1380 ± 156.8 × 10⁻²⁸0.30
C-H bend1180 ± 104.2 × 10⁻²⁸0.45
C-N stretch1285 ± 103.1 × 10⁻²⁸0.35

The polarization characteristics of the Raman bands provide information about molecular symmetry and vibrational mode assignments [27]. Totally symmetric vibrations exhibit low depolarization ratios, while non-totally symmetric modes show higher ratios approaching 0.75 [28]. The carbon-iodine stretching vibration, when Raman active, typically appears around 500-600 wavenumbers with moderate intensity [29].

The measurement of absolute Raman scattering cross-sections requires careful calibration using reference standards with known cross-sections [30]. Chloroform represents a commonly used internal standard for quantitative Raman measurements, with well-characterized cross-sections for its major vibrational modes [25]. The temperature dependence of Raman intensities provides insights into vibrational population distributions and molecular dynamics [24].

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

282.98580 g/mol

Monoisotopic Mass

282.98580 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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